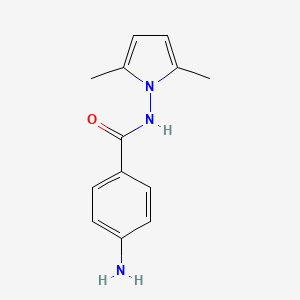

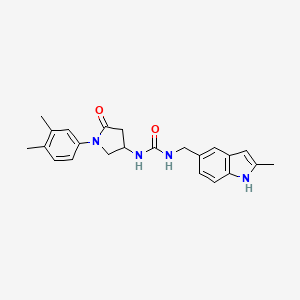

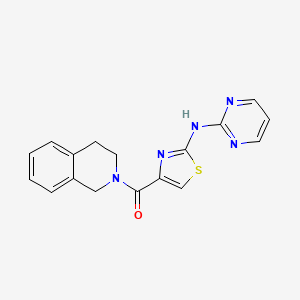

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various processes. For instance, “N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide” was synthesized and characterized through various spectral studies . The ligand upon reaction with Cu (II), Co (II), Ni (II) and Zn (II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) .Molecular Structure Analysis

The molecular structure analysis of related compounds has been conducted using various techniques. For example, the structure of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, “N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide” reacted with Cu (II), Co (II), Ni (II) and Zn (II) acetates to yield complexes . The ligand chelated to the metal ion in mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was found to have a dihedral angle between furan and pyridine rings of 73.52 (14)° .Aplicaciones Científicas De Investigación

Anticancer Activity

The furan-based compound has shown promise as an anticancer agent. Researchers have investigated its cytotoxic effects on cancer cell lines such as HePG-2 and HCT-116. Interestingly, the free ligand (the uncomplexed form) demonstrated greater potency than its metal complexes (Cu, Co, Ni, and Zn) . The presence of the azomethine nitrogen (C=N) in the ligand likely contributes to its binding affinity with metal ions, making it a potential candidate for targeted cancer therapy.

Metal Complexes for Biological Applications

Metal complexes derived from Schiff bases, including those containing furan moieties, are significant due to their stability and diverse coordination modes. In the case of N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine, the ligand chelates to metal ions (Cu, Co, Ni, and Zn) in a mononegative bidentate fashion. These complexes find applications in catalysis, analytical chemistry, and agrochemical activities .

Antibacterial Properties

Furan derivatives have gained attention as potential antimicrobial agents. Although specific studies on this compound’s antibacterial activity are scarce, its structural features make it an interesting candidate for further exploration. Researchers have synthesized various furan derivatives and evaluated their effectiveness against microbial resistance .

Indole Scaffold Development

Researchers have designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives. These compounds serve as novel indole scaffolds with potential applications in drug development. Investigating their biological activities could reveal new therapeutic targets .

Amination Catalysts

In the realm of catalysis, furan-based compounds have been explored for their efficiency in various reactions. For instance, a Cu/ZnO/γ-Al2O3 catalyst facilitated the amination of 1,6-hexanediamine with dimethylamine, yielding N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA). Such catalysts play a crucial role in green chemistry and sustainable processes .

Quantum Chemical Calculations

Theoretical studies using density functional theory (DFT) have provided insights into the electronic properties of N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine and its metal complexes. These calculations help predict their reactivity, stability, and electronic transitions .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)13(16-9-15-12)14-8-10-4-3-7-17-10/h3-4,7,9H,1-2,5-6,8H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSMJGCYXGTTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2738871.png)

![7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol](/img/structure/B2738879.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)